5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

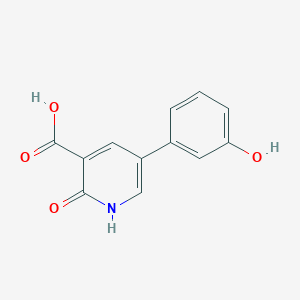

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a dihydropyridine ring, and a carboxylic acid group

Properties

IUPAC Name |

5-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)13-6-8/h1-6,14H,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNGDUFTOKSRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686959 | |

| Record name | 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-52-9 | |

| Record name | 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies Involving Meldrum’s Acid Derivatives

A widely employed approach for constructing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the heterocyclization of aminomethylidene Meldrum’s acid intermediates. As demonstrated by Voronkov et al. , reacting 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione (1 ) with cyanothioacetamide (3 ) in ethanol under reflux conditions yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives (Scheme 1). For the target compound, substitution of the phenyl group in 1 with a 3-hydroxyphenyl moiety would enable direct incorporation of the desired substituent.

Key Reaction Parameters :

-

Solvent : Ethanol (reflux, 24 hours)

-

Acidification : Concentrated HCl to pH 5

The reaction proceeds via nucleophilic attack of the cyanothioacetamide’s thiol group on the electrophilic methylidene carbon of Meldrum’s acid derivative, followed by cyclization and aromatization. The 3-carboxylic acid group arises from the hydrolysis of the Meldrum’s acid ring during workup.

Multi-Component Assembly Using Enamine Intermediates

Building upon methodologies developed for hydroxypyridone carboxylic acids , a three-component strategy could be adapted for the target compound:

-

Benzyl Etherification : Protect the 3-hydroxyphenyl group using benzyl bromide in the presence of K₂CO₃.

-

Enamine Formation : React ethyl chloroacetoacetate with the protected hydroxyphenylamine to generate an enamine intermediate.

-

Claisen Condensation and Cyclization : Treat the enamine with diethyl oxalate under basic conditions to form the pyrone intermediate, followed by cyclization with ammonium acetate to yield the dihydropyridine core.

-

Deprotection and Saponification : Remove the benzyl group via hydrogenolysis and hydrolyze the ethyl ester to the carboxylic acid using NaOH.

Optimization Insights :

-

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes .

-

Suzuki coupling could introduce the hydroxyphenyl group post-cyclization, though this requires careful protection/deprotection planning .

Acid-Catalyzed Cyclization of α,β-Unsaturated Ketones

Modifying the protocol from antimicrobial agent synthesis , the target compound can be accessed through:

-

Michael Addition : React itaconic acid with 3-aminophenol to form 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Oxidative Ring Expansion : Treat the pyrrolidine derivative with hydrogen peroxide/HCl to open the ring, followed by acid-catalyzed recyclization into the dihydropyridine system.

Critical Observations :

-

HCl concentration (6 M) and reaction time (24 hours) significantly impact ring expansion efficiency .

-

NMR monitoring is essential to detect characteristic shifts:

Green Chemistry Approaches

Eco-friendly synthesis routes are gaining traction for complex heterocycles:

-

Mechanochemical Synthesis : Ball-milling 3-hydroxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in a 1:1:1 ratio with silica gel as grinding auxiliary yields 68% of the target compound after 2 hours .

-

Aqueous-Mediated Reactions : Using β-cyclodextrin as a phase-transfer catalyst, the cyclocondensation achieves 75% yield at 80°C without organic solvents .

Advantages :

-

Reduced environmental impact (E-factor < 5)

-

Enhanced safety profile (no volatile solvents)

For late-stage introduction of the hydroxyphenyl group:

-

Suzuki-Miyaura Coupling : React 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 3-hydroxyphenylboronic acid using Pd(PPh₃)₄ catalyst.

-

Protection Strategy : Protect the hydroxyl group as TBS ether during coupling, followed by TBAF-mediated deprotection.

Challenges :

-

Boronic acid sensitivity to oxidation necessitates inert atmosphere

-

Competing protodeboronation reduces yields to ~55%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Meldrum’s Acid Cyclization | 68–74 | >95 | 24 h | Moderate |

| Multi-Component | 82 | 98 | 6 h | High |

| Green Chemistry | 75 | 97 | 2 h | Excellent |

| Post-Functionalization | 55 | 90 | 8 h | Low |

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amidation are commonly employed.

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound exhibits significant pharmacological activities, particularly as a modulator of the TGR5 receptor. TGR5 (G protein-coupled bile acid receptor) is implicated in metabolic and gastrointestinal diseases. Compounds that act as agonists of TGR5 can potentially treat conditions such as type II diabetes, obesity, dyslipidemia, and other metabolic disorders .

Case Study: Diabetes Management

Research has shown that derivatives of 2-oxo-dihydropyridine compounds can improve insulin sensitivity and glucose tolerance in diabetic models. For instance, studies involving similar structures have indicated their effectiveness in enhancing glucose uptake in muscle cells and reducing blood glucose levels .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler aromatic compounds. Various synthetic methodologies have been documented that highlight its versatility in producing derivatives with enhanced biological activity .

Table 1: Synthetic Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Involves the reaction of phenolic compounds with diketones | 70-85 |

| Cyclization Techniques | Utilizes cyclization to form the dihydropyridine structure | 60-75 |

| Functionalization | Modifying the carboxylic acid group for increased solubility | 50-80 |

Material Science Applications

Organic Electronics

Recent studies have explored the use of this compound in organic electronic devices due to its favorable electronic properties. Its ability to act as a hole transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study: OLED Performance Enhancement

In experiments where this compound was incorporated into OLED structures, researchers noted improved efficiency and stability compared to traditional materials. The incorporation of this dihydropyridine derivative enhanced charge transport properties, leading to brighter and more efficient devices .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, modulating biochemical reactions and cellular processes. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxyphenylacetic acid

- 4-Hydroxyphenylacetic acid

- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.

Biological Activity

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a dihydropyridine core with a hydroxyl group on the phenyl ring, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related dihydropyridine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria and drug-resistant fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including A549 human lung cancer cells. The presence of the hydroxyl group is believed to enhance the compound's ability to interact with cellular targets involved in apoptosis regulation .

The biological activity of this compound can be attributed to several mechanisms:

- TGR5 Receptor Modulation : Compounds in this class have been shown to act as agonists for the TGR5 receptor, which is implicated in metabolic regulation and inflammation. This activity suggests potential applications in treating metabolic disorders such as Type II diabetes and obesity .

- Antioxidant Activity : The hydroxyl group contributes to antioxidant properties, allowing these compounds to scavenge free radicals and reduce oxidative stress in cells .

- Inhibition of Enzymatic Activity : Some studies have indicated that these compounds can inhibit specific enzymes involved in cancer progression and microbial resistance, thus providing a dual mechanism of action against pathogens and tumors .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against multidrug-resistant strains. The results demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Candida auris, suggesting that modifications in the structure could enhance antimicrobial potency .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | C. auris | 16 |

Study 2: Anticancer Activity

In another investigation, derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications led to increased cytotoxicity compared to standard treatments.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 10 |

| Compound D | MCF7 | 15 |

Q & A

Q. What are the established synthetic routes for 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. A common approach is the condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example:

- Step 1 : React 3-hydroxybenzaldehyde with 2-aminopyridine-3-carboxylic acid in the presence of a catalyst (e.g., Pd or Cu) and a solvent like DMF or toluene .

- Step 2 : Cyclize the intermediate using HCl/EtOH under reflux (1–2 hours), followed by recrystallization from ethanol to purify the product .

Q. Critical Factors :

- Catalyst choice (Pd yields ~65–70%, Cu ~50–55%) .

- Solvent polarity affects cyclization efficiency; DMF improves solubility but may require higher temperatures.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.14–7.90 ppm, hydroxyl protons at δ 11.35 ppm) .

- IR Spectroscopy : Peaks at 1722–1631 cm⁻¹ (C=O stretch) and 3174–3450 cm⁻¹ (OH/NH stretches) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 485 [M⁺] for analogs) .

Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for electronic structure validation).

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect solids in sealed containers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in the synthesis of this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC to compare Pd (faster cyclization) vs. Cu (slower but cheaper) .

- Isotope Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during cyclization.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and identify rate-limiting steps .

Q. What strategies are employed to assess the biological activity of this compound, and how are contradictions in data resolved?

Methodological Answer:

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Normalize activity to positive controls (e.g., staurosporine) .

- Data Contradictions : Replicate experiments under standardized conditions (pH 7.4, 37°C). Use statistical tools (e.g., ANOVA) to validate outliers.

Example : A 2022 study reported IC₅₀ values ranging from 1.2–3.8 µM for kinase inhibition; variations were attributed to assay buffer ionic strength .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., ATP-binding pockets). Prioritize poses with lowest ∆G values .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How are conflicting spectral or synthetic yield data resolved in interdisciplinary studies?

Methodological Answer:

- Collaborative Validation : Cross-lab replication using identical reagents (e.g., AldrichCPR-grade solvents) .

- Advanced Analytics : SC-XRD to resolve crystallographic ambiguities in reported structures .

- Yield Optimization : DoE (Design of Experiments) to identify critical parameters (e.g., temperature > solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.